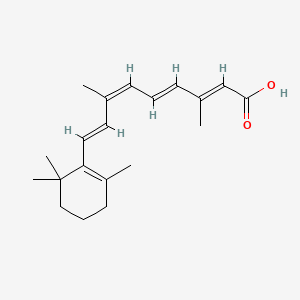

Retinoic Acid

Description

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

Chemical Structure and Formula

9-cis-Retinoic Acid is a carboxylic acid with a 20-carbon backbone, characteristic of retinoids. Its structure consists of a β-ionone ring and a polyunsaturated side chain containing four double bonds and a terminal carboxylic acid group. The "9-cis" designation refers to the specific geometric configuration (isomerism) of the double bond at the ninth carbon position of this side chain. The remaining exocyclic double bonds are in the trans configuration.

Chemical Formula: C₂₀H₂₈O₂ stemcell.comnih.gov

Data Table: Key Chemical Properties

This interactive table summarizes the key chemical and physical properties of 9-cis-Retinoic Acid.

| Property | Value | Source(s) |

| IUPAC Name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | nih.gov |

| Molecular Weight | 300.44 g/mol | sigmaaldrich.com |

| CAS Number | 5300-03-8 | stemcell.comnih.gov |

| Appearance | Light yellow to yellow-orange powder/crystalline solid | wikipedia.orgsigmaaldrich.com |

| Melting Point | 189-190 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in most organic solvents, fats, and oils; sparingly soluble in water. Soluble in chloroform (B151607) (50 mg/ml), ethanol (B145695) (25 mg/ml), and DMSO (10 mM). | who.intsigmaaldrich.com |

Molecular Mechanisms of 9 Cis Retinoic Acid Action

Transcriptional Regulation by 9-cis-Retinoic Acid

The binding of 9-cis-retinoic acid to its receptors initiates a cascade of molecular events at the DNA level, ultimately leading to changes in the expression of specific genes.

Retinoid Response Elements (RAREs and RXREs)

Activated RAR/RXR heterodimers regulate gene transcription by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. consensus.appwikipedia.orgyoutube.com These RAREs are typically composed of two direct repeats of a core hexanucleotide motif, most commonly PuG(G/T)TCA, separated by a specific number of nucleotides (1 to 5). nih.gov The spacing and orientation of these half-sites contribute to the specificity of receptor binding.

In addition to binding to RAREs as part of a heterodimer, RXRs can also form homodimers (RXR/RXR) which bind to a different set of response elements called Retinoid X Response Elements (RXREs). mdpi.com The formation and transcriptional activity of RXR homodimers are dependent on the presence of an RXR-specific ligand like 9-cis-retinoic acid. nih.gov For example, the gene for cellular retinol-binding protein type II (CRBPII) is regulated by 9-cis-retinoic acid through an RXRE in its promoter. researchgate.net

Coregulator Recruitment and Chromatin Remodeling in 9-cis-Retinoic Acid Signaling

In the absence of a ligand, the RAR/RXR heterodimer is often bound to RAREs along with corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which silence gene transcription. wikipedia.orgnih.govresearchgate.net The binding of an agonist ligand, like 9-cis-retinoic acid, to the RAR subunit induces a conformational change that leads to the dissociation of these corepressors. wikipedia.orgnih.gov

This dissociation allows for the recruitment of coactivator proteins, such as members of the p160 family (e.g., SRC-1), which possess histone acetyltransferase (HAT) activity. nih.govsemanticscholar.org The recruitment of coactivators is a crucial step in initiating transcription. nih.gov When both the RAR and RXR subunits of the heterodimer are bound by their respective ligands (e.g., all-trans-RA for RAR and 9-cis-RA for RXR), there can be a synergistic and more efficient recruitment of coactivators. nih.govnih.gov

The recruited coactivators then facilitate chromatin remodeling, making the DNA more accessible to the transcriptional machinery. This process involves the modification of histone proteins and the recruitment of other components of the basal transcription apparatus, ultimately leading to the initiation of gene transcription. nih.gov Studies have shown that this compound action leads to significant changes in chromatin accessibility, with many regions becoming condensed while others remain accessible to drive the expression of functionally relevant genes. nih.gov

Gene Expression Modulation by 9-cis-Retinoic Acid

The transcriptional regulation by 9-cis-retinoic acid results in the altered expression of a wide array of genes involved in diverse biological processes. These include genes related to cell proliferation, differentiation, and metabolism. consensus.appnih.gov

For instance, 9-cis-retinoic acid has been shown to regulate the expression of the Myf5 gene, a key transcription factor in myogenic differentiation. oup.com It can also influence the expression of genes involved in growth and development, such as the rat growth hormone gene. nih.gov Furthermore, 9-cis-retinoic acid signaling can inhibit the growth of certain cancer cells by modulating the expression of genes that control the cell cycle. nih.gov The expression of the RXR genes themselves can also be regulated by this compound isomers, indicating a feedback mechanism in the signaling pathway. nih.gov

Cellular and Subcellular Effects of 9 Cis Retinoic Acid

Regulation of Cell Proliferation by 9-cis-Retinoic Acid

9-cis-retinoic acid, an active metabolite of vitamin A, plays a significant role in controlling cell proliferation, primarily by inducing cell cycle arrest. This regulation is crucial in both normal development and in the context of cancer therapy, where uncontrolled cell division is a hallmark. The compound exerts its effects by modulating the expression and activity of key proteins that govern the progression of the cell cycle.

Research has consistently demonstrated that 9-cis-retinoic acid can halt the proliferation of various cell types by inducing a G1 phase arrest in the cell cycle. nih.govnih.gov This means that the cells are prevented from entering the S phase, where DNA replication occurs, effectively stopping their division.

In studies involving gastric carcinoma cells (MGC803), treatment with 9-cis-retinoic acid led to a significant increase in the proportion of cells in the G1 phase. nih.gov Similar G1 cell cycle blockage has been observed in retinoid-sensitive breast cancer cells. nih.gov The inhibitory effects of 9-cis-retinoic acid on cell proliferation are often dose-dependent. For instance, in MCF-7 breast cancer cells, increasing concentrations of 9-cis-retinoic acid resulted in a corresponding decrease in cell growth. nih.gov

Furthermore, the growth of several human oral squamous-cell carcinoma cell lines and Epstein-Barr virus-immortalized lymphoblastoid cell lines is inhibited by 9-cis-retinoic acid, with the cells accumulating in the G0/G1 phase. who.int This inhibitory effect on DNA synthesis has been shown to be comparable to that of all-trans-retinoic acid in cultured human breast cancer cell lines. who.int

The mechanism behind this G1 arrest involves the interaction of 9-cis-retinoic acid with its nuclear receptors, particularly the retinoid X receptors (RXRs). nih.gov One study provided evidence that the inhibitory effect of 9-cis-retinoic acid on cell proliferation is dependent on the interaction between the liganded retinoid X receptor α (RXRα) and replication factor C3 (RFC3), a subunit of a complex essential for DNA replication. nih.gov This interaction appears to interfere with the machinery that allows for processive DNA synthesis. nih.gov

| Cell Line | Effect of 9-cis-Retinoic Acid | Observed Phase of Cell Cycle Arrest | Key Molecular Findings |

|---|---|---|---|

| MGC803 (Gastric Carcinoma) | Inhibited proliferation | G1 phase | Down-regulation of Cyclin D1 and CDK4. nih.gov |

| MCF-7 (Breast Cancer) | Inhibited proliferation | G1 phase | Dependent on RXRα and its interaction with RFC3. nih.gov |

| Oral Squamous Carcinoma Cells | Inhibited growth | G0/G1 phase | Reversible growth inhibition. who.int |

| Lymphoblastoid Cell Lines | Inhibited growth | G0/G1 phase | Accumulation of cells in G0/G1. who.int |

The ability of 9-cis-retinoic acid to induce cell cycle arrest is intricately linked to its capacity to modulate the expression and activity of key cell cycle checkpoint regulators. These regulators include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

In various cancer cell lines, 9-cis-retinoic acid has been shown to down-regulate the expression of G1 cyclins, such as cyclin D1, and their associated kinases, like CDK4. nih.govnih.gov For example, in gastric carcinoma MGC803 cells, treatment with 9-cis-retinoic acid led to a significant decrease in the expression of both cyclin D1 and CDK4. nih.gov Similarly, in several lung cancer cell lines (PG, SPC-A1, and L78), 9-cis-retinoic acid treatment resulted in decreased expression of cyclin D1, and in PG, A549, and L78 cells, a reduction in cdk4 expression was observed. nih.gov

Conversely, 9-cis-retinoic acid can up-regulate the expression of CDK inhibitors. In SEB-1 sebocytes, 13-cis-retinoic acid, a geometric isomer, was found to increase the protein expression of p21. core.ac.uk While this study focused on 13-cis RA, the general mechanisms of retinoids often overlap. The induction of such inhibitors contributes to the halt in cell cycle progression by binding to and inhibiting the activity of cyclin-CDK complexes.

The modulation of these regulatory proteins disrupts the normal progression through the G1 phase of the cell cycle, preventing the cell from reaching the G1/S checkpoint and initiating DNA synthesis. This ultimately leads to the observed growth inhibition in susceptible cell populations. nih.govnih.gov

| Cell Line | Regulator | Effect of 9-cis-Retinoic Acid | Reference |

|---|---|---|---|

| MGC803 (Gastric Carcinoma) | Cyclin D1, CDK4 | Down-regulated | nih.gov |

| Lung Cancer Cells (PG, SPC-A1, L78) | Cyclin D1 | Decreased | nih.gov |

| Lung Cancer Cells (PG, A549, L78) | cdk4 | Decreased | nih.gov |

| SEB-1 (Sebocytes) | p21 | Increased (by 13-cis RA) | core.ac.uk |

| SEB-1 (Sebocytes) | Cyclin D1 | Decreased (by 13-cis RA) | core.ac.uk |

Induction of Cellular Differentiation by 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent inducer of cellular differentiation across various cell lineages. This process, where a less specialized cell becomes a more specialized cell type, is fundamental to development and tissue maintenance. The ability of 9-cis-retinoic acid to drive differentiation is a key aspect of its biological activity and therapeutic potential.

In the hematopoietic system, 9-cis-retinoic acid has demonstrated significant effects on the differentiation of myeloid cells. It has been shown to be more potent than all-trans-retinoic acid (ATRA) in suppressing the clonal growth of certain acute myelogenous leukemia (AML) cell lines and patient samples. nih.gov While both retinoids can inhibit the proliferation of leukemia cells, their ability to induce differentiation is more specific, with notable effects observed in acute promyelocytic leukemia (APL) cells. nih.gov

In APL-derived cell lines such as NB4 and HT93, a derivative of 9-cis-retinoic acid induced markers of granulocytic maturation, including nitroblue tetrazolium reduction and the expression of CD11b. ashpublications.org This differentiation-inducing effect is particularly relevant in APL, which is characterized by a fusion protein involving the retinoic acid receptor-α (RAR-α). ashpublications.org

Furthermore, both 9-cis-retinoic acid and ATRA have been found to enhance the clonal growth of normal myeloid and erythroid progenitor cells. nih.gov Interestingly, 9-cis-retinoic acid exhibited a slightly greater stimulatory effect on myeloid clonal growth compared to ATRA. nih.gov However, in primitive murine hematopoietic progenitors (Lin-Sca-1+ cells), both isoforms of this compound were found to inhibit proliferation and differentiation, suggesting a complex, context-dependent role in hematopoiesis. rupress.org

9-cis-retinoic acid plays a crucial role in the differentiation of neural stem cells (NSCs) into both oligodendrocytes and neurons. Studies have shown that it can promote the differentiation of oligodendrocyte precursor cells (OPCs) and enhance myelination. stemcell.com

One mechanism by which 9-cis-retinoic acid promotes oligodendrocyte differentiation is through the inhibition of the Notch signaling pathway. nih.govnih.gov Specifically, it has been shown to decrease the expression of the HES5 gene, a transcription factor in the Notch pathway that suppresses oligodendrocyte differentiation. nih.govnih.gov By downregulating HES5, 9-cis-retinoic acid allows for the expression of genes like SOX10, which are crucial for oligodendrocyte maturation. nih.govnih.gov

In addition to promoting oligodendrogenesis, 9-cis-retinoic acid is also a potent inducer of neuronal differentiation. In P19 mouse embryonal carcinoma cells, 9-cis-retinoic acid demonstrated an equal neuron-inducing activity to all-trans-retinoic acid. nih.gov However, in a subline of these cells, RAC65, which is less responsive to ATRA, 9-cis-retinoic acid was found to be 10-fold more effective at inducing neuronal differentiation. nih.gov This suggests a significant role for the 9-cis-retinoic acid/retinoid X receptor (RXR) system in neural differentiation. nih.gov Further studies using human neural stem cells have shown that both ATRA and 9-cis-retinoic acid can influence neural differentiation, with high concentrations promoting glial cell fates over neuronal ones. nih.gov

The influence of 9-cis-retinoic acid on mesenchymal stem cell (MSC) differentiation is multifaceted, with effects observed on chondrogenesis and other lineages. Research on chick limb bud mesenchymal cells has shown that 9-cis-retinoic acid can stimulate chondrogenesis, the process of cartilage formation. nih.govscispace.com The presence of its receptor, RXR, in these cells implicates it in cartilage differentiation during limb development. nih.govscispace.com However, the interaction with other signaling pathways can be complex; for instance, in combination with 1,25-dihydroxyvitamin D3, 9-cis-retinoic acid was found to antagonize the stimulatory effect of vitamin D on chondrogenesis. nih.gov

In other contexts, 9-cis-retinoic acid has been shown to enhance BMP9-induced osteogenic differentiation of mesenchymal progenitor cells. stemcell.com Furthermore, some studies suggest that this compound, in general, can induce the differentiation of MSCs towards germ cell-like cells in vitro, highlighting the broad differentiation potential that can be directed by this compound. e-jarb.org It has also been noted that 9-cis-retinoic acid can improve the differentiation of induced pluripotent stem cells (iPSCs) towards hepatic stellate cells, promoting a more quiescent phenotype. mdpi.com

Pancreatic Cell Differentiation and 9-cis-Retinoic Acid

9-cis-retinoic acid (9cRA) is a naturally occurring retinoid in the pancreas and is considered a pancreas-specific autacoid that plays a distinct role in cell differentiation compared to its isomer, all-trans-retinoic acid (atRA). nih.gov Research using embryonic mouse pancreas organ cultures has demonstrated that 9cRA prompts ductal differentiation and endocrine maturation. nih.gov Specifically, it induces the formation of pancreatic ducts but not acini, the cells responsible for producing digestive enzymes. nih.govstemcell.com This is in direct contrast to atRA, which tends to induce acinar differentiation. nih.gov

The broader family of retinoic acids (RA) is crucial for pancreatic development, starting from the differentiation of human pluripotent stem cells. researchgate.net this compound signaling helps guide cells from the definitive endoderm stage towards a pancreatic fate, inducing the expression of key pancreatic endoderm markers such as PDX1, FOXA2, HNF4α, HNF1β, and HHEX. researchgate.netmdpi.com In the later stages of development, RA supports the differentiation of pancreatic endocrine progenitor cells, which are marked by the expression of the gene Ngn3, and their subsequent maturation into insulin-producing β-cells. mdpi.complos.org The enzyme retinaldehyde dehydrogenase type II, which produces RA derivatives, is instrumental in this process. mdpi.com Maintaining an optimal concentration of this compound is vital, as excessive levels can inhibit the final stages of endocrine differentiation and disrupt insulin (B600854) expression. mdpi.com

| Feature | Effect of 9-cis-Retinoic Acid | Contrasting Effect of all-trans-Retinoic Acid |

| Ductal Differentiation | Promotes | Less effective or does not promote |

| Acinar Differentiation | Inhibits | Induces |

| Endocrine Maturation | Prompts | - |

| Stellate Cell Activation | Potently inhibits | Inhibits, but less potently |

This table summarizes the differential effects of 9-cis-retinoic acid versus all-trans-retinoic acid on pancreatic cell differentiation based on organ culture studies. nih.gov

Myogenic and Osteogenic Differentiation Modulated by 9-cis-Retinoic Acid

9-cis-retinoic acid has demonstrated significant modulatory effects on the differentiation of both muscle and bone precursor cells.

Myogenic Differentiation: In studies involving C2C12 myoblast progenitor cells, 9-cis-retinoic acid has been shown to induce myogenic differentiation, contributing to the formation of muscle cells. stemcell.com

Osteogenic Differentiation: The role of 9cRA in bone formation is particularly notable in its interaction with Bone Morphogenetic Protein 9 (BMP9), one of the most potent osteogenic factors. Research on mesenchymal progenitor cells (MPCs) shows that 9cRA, along with atRA, can synergistically enhance BMP9-induced osteogenic differentiation. plos.org This enhancement is observed through the effective induction of both early osteogenic markers, like alkaline phosphatase (ALP), and late markers, such as osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OC). plos.orgresearchgate.net

The synergistic effect extends to matrix mineralization, a critical step in bone formation. plos.org Mechanistically, 9cRA and atRA have been shown to induce the expression of BMP9 and activate the BMP receptor-mediated Smad transcriptional pathway. plos.org In vivo studies using mouse neonatal limb explants confirmed that RAs and BMP9 work together to promote the expansion of the hypertrophic chondrocyte zone in the growth plate. plos.org Furthermore, implanting stem cells engineered to co-express BMP9 and retinoid X receptor alpha (RXRα) or this compound receptor alpha (RARα)—the receptors for 9cRA—led to a significant increase in the formation of trabecular bone and osteoid matrix. plos.org However, it is worth noting that in other contexts, such as with mouse embryonic palate mesenchymal cells, atRA has been found to inhibit osteogenesis while promoting adipogenesis. nih.gov

| Marker/Process | Effect of 9-cis-Retinoic Acid on Mesenchymal Progenitor Cells |

| Alkaline Phosphatase (ALP) Activity | Induces |

| Osteopontin (OPN) Expression | Induces |

| Osteocalcin (OC) Expression | Induces |

| BMP9-Induced Mineralization | Synergistically enhances |

| BMP9 Expression | Induces |

This table outlines the key effects of 9-cis-retinoic acid on markers and processes associated with osteogenic differentiation. plos.orgresearchgate.netresearchgate.net

Apoptosis and Programmed Cell Death Pathways in Response to 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent modulator of apoptosis, or programmed cell death, with its effects being highly dependent on the cell type and context. nih.gov Apoptotic signaling is broadly categorized into intrinsic and extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the cell death program. mdpi.com

In T-cell hybridomas and thymocytes, 9cRA has been shown to inhibit apoptosis that is induced by activation of the T-cell receptor. nih.gov This protective effect is mediated by blocking the expression of Fas ligand (FasL) at the mRNA level, which prevents the subsequent expression of the FasL protein on the cell surface. nih.gov The interaction between FasL and its receptor, Fas/CD95, is a key trigger for the extrinsic apoptosis pathway in these cells. nih.gov The inhibitory action of 9cRA on apoptosis requires the activation of both this compound receptors (RARs) and retinoid X receptors (RXRs), as ligands selective for only one receptor type were significantly less effective. nih.govnih.gov

In contrast, other retinoids show different effects. For instance, all-trans-retinoic acid (atRA) induces apoptosis in medulloblastoma cells through the activation of the caspase-3/poly(ADP-ribose) polymerase 1 (PARP-1) pathway. aacrjournals.org Meanwhile, 13-cis-retinoic acid (isotretinoin) induces apoptosis in SEB-1 sebocytes, an effect that notably cannot be replicated by 9cRA or atRA, suggesting a distinct, RAR-independent mechanism for 13-cis RA in these cells. core.ac.uk

| Cell Type | Effect of 9-cis-Retinoic Acid on Apoptosis | Mechanism |

| T-Cell Hybridomas | Inhibition | Blocks expression of Fas Ligand (FasL), requires RAR and RXR activation. nih.gov |

| Thymocytes | Inhibition | Mediated via RARα, with RXR stimulation permitting the inhibitory action. nih.gov |

| SEB-1 Sebocytes | No significant induction | Does not replicate the pro-apoptotic effect of 13-cis RA. core.ac.uk |

This table summarizes the observed effects of 9-cis-retinoic acid on apoptosis in different cell lines and the associated mechanisms.

Cellular Metabolism Regulation by 9-cis-Retinoic Acid (e.g., Fatty Acid and Sterol Synthesis)

9-cis-retinoic acid plays a role in regulating cellular metabolism, particularly in the context of fatty acid synthesis and transport. Its influence is often mediated through the retinoid X receptor (RXR), which can form heterodimers with other nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR). nih.gov

In well-differentiated FAO rat hepatoma cells, 9cRA was found to specifically enhance the mRNA levels of the liver fatty acid-binding protein (L-FABP) in a time- and dose-dependent manner. nih.gov L-FABP is crucial for the intracellular transport and metabolism of fatty acids. Furthermore, 9cRA was shown to amplify the induction of both L-FABP mRNA and its cytosolic protein content when stimulated by oleic acid, a long-chain fatty acid. nih.gov

The molecular mechanism for this regulation involves the PPAR-RXR heterodimer. Long-chain fatty acids activate PPAR, while 9cRA activates RXR. Together, the activated complex binds to a specific DNA sequence known as the peroxisome proliferator-responsive element (PPRE) located in the promoter region of the L-FABP gene, thereby enhancing its transcription. nih.gov This suggests that the PPAR-RXR complex is a key molecular target through which both fatty acids and 9cRA co-regulate the L-FABP gene. nih.gov More broadly, vitamin A and its metabolites are known to regulate the expression of key enzymes involved in fatty acid synthesis, including acetyl-CoA carboxylase and fatty acid synthase. wjgnet.com

Studies on the biosynthesis of 9cRA in liver-derived cells, such as Hep G2 hepatoma cells, indicate that these cells can convert all-trans-retinol into 9-cis-retinal, a direct precursor for 9-cis-retinoic acid synthesis. nih.gov

Physiological Roles of 9 Cis Retinoic Acid in Development and Homeostasis

Embryonic Development and Patterning Mediated by 9-cis-Retinoic Acid

The precise spatiotemporal control of gene expression during embryogenesis is paramount for the proper formation of body axes and organs. 9-cis-retinoic acid has been identified as a key player in this developmental symphony, contributing to the establishment of the embryonic blueprint. nih.govnih.gov

Evidence suggests that 9-cis-retinoic acid is involved in the early specification of the anterior-posterior axis in vertebrate embryos. nih.gov Studies in Xenopus embryos have shown that 9-cis-retinoic acid is present after the midblastula transition and becomes localized primarily within the anterior and posterior dorsal regions by the end of gastrulation. nih.gov This strategic distribution, coupled with its potent effects on development, points to its role in patterning the primary body axis. nih.gov In amphioxus, a close invertebrate relative of vertebrates, retinoic acid signaling is also crucial for anterior-posterior patterning of the nerve cord. biologists.com Exogenous application of this compound in amphioxus embryos leads to a posteriorization of the nerve cord, mirroring effects seen in vertebrates and underscoring an evolutionarily conserved role in axis formation. biologists.com

Beyond axis formation, 9-cis-retinoic acid plays a significant role in the development of specific organs, including the pancreas and the central nervous system. In the context of pancreatic development, 9-cis-retinoic acid has been identified as a pancreas-specific autacoid. nih.govmnsu.edu It has been shown to influence the differentiation of pancreatic cells, with studies on embryo day-11 pancreas organ cultures demonstrating that 9-cis-retinoic acid inhibits the differentiation of acinar cells while promoting ductal differentiation and endocrine maturation. nih.gov This suggests a nuanced role for 9-cis-retinoic acid in guiding the development of the different cell lineages within the pancreas. nih.gov

The development of the central nervous system is another critical process influenced by 9-cis-retinoic acid. Retinoid signaling, in general, is essential for the formation and patterning of the CNS. nih.gov Research using embryonal carcinoma cells has revealed that 9-cis-retinoic acid can induce neuronal differentiation, even in cell lines that are non-responsive to all-trans-retinoic acid. nih.gov This finding points to a specific role for the 9-cis-retinoic acid/retinoid X receptor (RXR) signaling pathway in neural differentiation. nih.gov Furthermore, the expression of enzymes involved in the synthesis of 9-cis-retinoic acid in the developing neural system suggests its importance in neuronal patterning. pnas.org

Immune System Modulation by 9-cis-Retinoic Acid

The immune system's ability to mount effective responses against pathogens while maintaining tolerance to self-antigens is critical for health. 9-cis-retinoic acid has emerged as a significant modulator of immune responses, influencing the function of various immune cells to fine-tune the balance between immunity and tolerance. nih.govoup.comfigshare.com

T-cells are central players in adaptive immunity, and their differentiation into various subsets determines the nature of the immune response. 9-cis-retinoic acid has been shown to influence T-cell differentiation and function. While both all-trans-retinoic acid and 9-cis-retinoic acid can enhance Th2 responses, some studies suggest that Th2 differentiation specifically occurs via the stimulation of the RXR pathway, for which 9-cis-retinoic acid is the exclusive high-affinity ligand. mdpi.com Furthermore, 9-cis-retinoic acid has been found to be a potent negative regulator of activation-induced T-cell apoptosis, a process crucial for shaping the T-cell repertoire during development. nih.govresearchgate.net This effect was observed to be more potent with 9-cis-retinoic acid compared to all-trans-retinoic acid, again pointing to the involvement of RXRs in regulating T-cell development. nih.govresearchgate.net

Regulatory T cells (Tregs) are essential for maintaining immune homeostasis and preventing autoimmune diseases. youtube.com this compound, in conjunction with TGF-β, is known to promote the conversion of naive T-cells into Foxp3+ Tregs. oup.comaai.org 9-cis-retinoic acid, by activating RXRs, is implicated in this process. mdpi.com Studies have shown that 9-cis-retinoic acid can efficiently convert naive T-cells into Tregs. nih.gov This induction of Tregs is a key mechanism by which 9-cis-retinoic acid helps to suppress inflammatory responses and maintain tolerance. nih.gov In the context of autoimmune reactions, this compound has been shown to suppress autoimmunity primarily by inhibiting the generation of pathogenic effector T-cells, while its effect on increasing Treg frequency in an inflammatory environment might be limited. nih.gov

Dendritic cells (DCs) are professional antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. nih.gov 9-cis-retinoic acid has been demonstrated to induce a distinct regulatory phenotype in dendritic cells. nih.gov These 9-cis-RA-differentiated DCs exhibit lower expression of MHC-II and costimulatory molecules, which are necessary for T-cell activation, but show higher expression of the inhibitory coreceptor PD-L1. nih.gov This phenotype compromises their ability to induce T-cell proliferation and instead promotes the conversion of naive T-cells into Tregs. nih.gov This modulation of DC function by 9-cis-retinoic acid is a critical pathway for inducing immune tolerance. nih.gov

Inflammatory Response Regulation by 9-cis-Retinoic Acid (e.g., PPARβ/δ-RXR Heterodimers)

9-cis-retinoic acid (9-cis-RA) plays a significant role in modulating the immune system and inflammatory responses. Its actions are largely mediated through its binding to and activation of Retinoid X Receptors (RXRs). RXRs are notable for their ability to form heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial regulators of metabolism and inflammation. mdpi.comnih.gov The formation of PPAR-RXR heterodimers creates a functional unit that can bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the expression of target genes. mdpi.comnih.gov

The partnership between 9-cis-RA and PPARs demonstrates a convergence of signaling pathways. nih.gov Research has shown that 9-cis-RA, as a ligand for RXR, can work synergistically with PPAR activators to induce gene expression. nih.gov For instance, in the context of lipid metabolism, which is closely linked to inflammation, both 9-cis-RA and clofibric acid (a PPAR activator) can stimulate the expression of the acyl-CoA oxidase gene, which is involved in fatty acid β-oxidation. nih.gov When both activators are present, this induction is synergistic, highlighting the cooperative nature of the PPAR-RXRα complex. nih.gov

In the central nervous system, 9-cis-RA has demonstrated direct anti-inflammatory effects on glial cells, which are implicated in the pathology of neuroinflammatory diseases like multiple sclerosis. nih.gov Studies on primary mouse microglia and astrocytes have shown that 9-cis-RA can inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglia, 9-cis-RA suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-12 p40. nih.gov Similarly, in LPS-stimulated astrocytes, it inhibited the production of NO and TNF-α. nih.gov These inhibitory effects suggest that 9-cis-RA can temper the inflammatory functions of activated glia, partly through the complex interplay of nuclear receptor signaling, including the formation of RXR heterodimers with partners like PPARs and Liver-X-Receptors (LXRs). nih.gov

Table 1: Effects of 9-cis-Retinoic Acid on Inflammatory Mediators in Glial Cells

| Cell Type | Stimulant | Mediator | Effect of 9-cis-RA | Source |

|---|---|---|---|---|

| Microglia | LPS | Nitric Oxide (NO) | Inhibited | nih.gov |

| Microglia | LPS | TNF-α | Inhibited | nih.gov |

| Microglia | LPS | IL-1β | Inhibited | nih.gov |

| Microglia | LPS | IL-12 p40 | Inhibited | nih.gov |

| Microglia | LPS | IL-6 | No Effect | nih.gov |

| Microglia | LPS | MCP-1 | Increased | nih.gov |

| Astrocytes | LPS | Nitric Oxide (NO) | Inhibited | nih.gov |

| Astrocytes | LPS | TNF-α | Inhibited | nih.gov |

| Astrocytes | LPS | IL-1β | No Effect | nih.gov |

| Astrocytes | LPS | IL-6 | No Effect | nih.gov |

| Astrocytes | LPS | MCP-1 | No Effect | nih.gov |

Metabolic Regulation and 9-cis-Retinoic Acid (e.g., Glucose Homeostasis, Lipid Metabolism)

9-cis-Retinoic Acid is an important endogenous regulator of metabolism, with specific and significant actions on glucose and lipid homeostasis. oup.comnih.gov It has been identified as a pancreas-specific autacoid, a local signaling molecule, that plays a key role in modulating insulin (B600854) secretion. pnas.org In pancreatic β-cells, 9-cis-RA acts to attenuate glucose-stimulated insulin secretion (GSIS). nih.govpnas.org This effect is achieved through multiple mechanisms. Within minutes of application, 9-cis-RA can reduce the activity of glucose transporter type 2 (Glut2) and glucokinase (GK), the enzyme that phosphorylates glucose, thereby limiting glucose uptake and metabolism in β-cells. nih.govpnas.org

Furthermore, 9-cis-RA exerts transcriptional control over key genes involved in insulin secretion. It has been shown to repress the transcription of Pdx1 and HNF4α, two critical transcription factors for β-cell function. nih.govpnas.org Defects in these genes are known to cause forms of maturity-onset diabetes of the young (MODY). pnas.org By downregulating these factors, 9-cis-RA indirectly suppresses the expression of their target genes, including Glut2 and Gck (the gene for glucokinase). nih.gov This regulatory role appears to be a mechanism to counteract glucotoxicity; by limiting glucose uptake and metabolism, 9-cis-RA helps protect β-cells from the stress of hyperglycemia. nih.gov Interestingly, pancreatic levels of 9-cis-RA decrease with feeding and after a glucose challenge, which corresponds inversely with serum insulin levels. pnas.org

Beyond glucose control, the retinoid signaling pathway, in which 9-cis-RA is a key player by activating RXR, is integral to lipid metabolism. oup.com RXR forms heterodimers with PPARs, which are master regulators of fatty acid oxidation. oup.com The activation of the PPAR-RXR complex stimulates genes involved in the β-oxidation of fatty acids, promoting the breakdown of lipids. nih.gov Studies in Aldh1a1-deficient mice, which have altered this compound levels, show decreased fasting glucose and hepatic gluconeogenesis, coupled with increased fatty acid oxidation and lower plasma triacylglycerol concentrations. oup.com This demonstrates a coordinated role for retinoid metabolism in regulating both glucose and lipid homeostasis. oup.com

Table 2: Role of 9-cis-Retinoic Acid in Metabolic Regulation

| Metabolic Process | Target/Mechanism | Effect of 9-cis-RA | Outcome | Source |

|---|---|---|---|---|

| Glucose Homeostasis | Glucose Transporter 2 (Glut2) Activity | Reduces | Decreased glucose uptake by β-cells | nih.govpnas.org |

| Glucose Homeostasis | Glucokinase (GK) Activity | Reduces | Decreased glucose phosphorylation in β-cells | nih.govpnas.org |

| Glucose Homeostasis | Pdx1 and HNF4α mRNA Expression | Reduces | Transcriptional repression of key β-cell genes | nih.govpnas.org |

| Glucose Homeostasis | Glucose-Stimulated Insulin Secretion (GSIS) | Attenuates | Reduced insulin release | nih.govpnas.org |

| Lipid Metabolism | PPAR-RXR Heterodimer Activation | Activates (as RXR ligand) | Stimulation of fatty acid oxidation genes | nih.gov |

| Cellular Health | Autophagy (via Atg7 induction) | Induces | Counteracts glucotoxicity and maintains β-cell health | nih.gov |

Lymphangiogenesis and Lymphatic Vessel Regeneration Stimulated by 9-cis-Retinoic Acid

9-cis-Retinoic Acid has been identified as a potent stimulator of lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones. nih.govahajournals.orgmdpi.com This process is critical for embryonic development, wound healing, and tissue fluid homeostasis. mdpi.comahajournals.org Research has demonstrated that 9-cis-RA effectively promotes the key cellular processes involved in creating new lymphatic vessels. nih.govahajournals.org In vitro studies using primary human lymphatic endothelial cells (LECs) have shown that 9-cis-RA stimulates their proliferation, migration, and ability to form tube-like structures. nih.govahajournals.org

The mechanism behind this stimulation involves the regulation of cell-cycle checkpoint regulators like p27Kip1 and p57Kip2, as well as aurora kinases. nih.govahajournals.org These effects are mediated through both genomic actions, dependent on the master regulator of lymphatic development, Prox1, and non-genomic actions. nih.govahajournals.org Furthermore, the pro-lymphangiogenic effects of 9-cis-RA appear to be mediated via fibroblast growth factor (FGF) signaling pathways. ahajournals.org

The efficacy of 9-cis-RA in promoting lymphatic vessel growth has been confirmed in various in vivo animal models. nih.govahajournals.org In models such as the mouse cornea pocket assay and Matrigel plug assay, 9-cis-RA was found to activate lymphangiogenesis. nih.govahajournals.org Crucially, it has shown significant therapeutic potential in models of secondary lymphedema, a condition of chronic tissue swelling caused by damage to the lymphatic system. ahajournals.orgnih.gov In a mouse tail lymphedema model, treatment with 9-cis-RA significantly enhanced the regeneration of lymphatic vessels, improved lymphatic clearance, and accelerated the resolution of swelling. ahajournals.orgnih.gov Long-term treatment resulted in increased lymphatic vessel density specifically at the site of injury, indicating a targeted effect. nih.gov These findings strongly support the potential development of 9-cis-RA as a therapeutic agent for conditions characterized by lymphatic dysfunction. nih.govahajournals.orgnih.gov

Table 3: Research Findings on 9-cis-Retinoic Acid and Lymphangiogenesis

| Study Type | Model | Key Findings | Source |

|---|---|---|---|

| In Vitro | Cultured Human Lymphatic Endothelial Cells (LECs) | Stimulates LEC proliferation, migration, and tube formation. | nih.govahajournals.org |

| In Vitro | Cultured Human Lymphatic Endothelial Cells (LECs) | Regulates cell-cycle genes (p27Kip1, p57Kip2) and involves FGF signaling. | nih.govahajournals.org |

| In Vivo | Mouse Matrigel Plug & Cornea Pocket Assays | Induces in vivo lymphangiogenesis. | nih.govahajournals.org |

| In Vivo | Surgically-Induced Mouse Tail Lymphedema | Enhances lymphatic vessel regeneration and ameliorates lymphedema. | nih.govahajournals.org |

| In Vivo | Surgically-Induced Mouse Tail Lymphedema | Long-term treatment increases functional lymphatic clearance and vessel density at the injury site. | nih.gov |

Central Nervous System Function and 9-cis-Retinoic Acid (e.g., Spinogenesis, Synapse Formation)

Retinoid signaling is essential for the development and function of the central nervous system (CNS), and 9-cis-RA plays a role through its activation of both RAR and RXR nuclear receptors. frontiersin.org This signaling pathway is critical for processes ranging from neuronal differentiation to synaptic plasticity, which underlies learning and memory. frontiersin.orgplos.org One of the key functions of this compound in the developing forebrain is as a differentiation signal for specific types of neurons. plos.org Research on mouse embryos has shown that endogenous this compound is required for the proper differentiation of GABAergic neurons, the primary source of inhibitory neurotransmission in the brain. plos.org In the absence of RA synthesis in the basal ganglia, progenitor cells fail to properly differentiate into GABAergic neurons. plos.org

Beyond neuronal differentiation, this compound provides trophic support for synaptogenesis, the formation of synapses between neurons. nih.govnih.gov This role appears to be independent of its effects on neurite outgrowth. nih.govnih.gov Studies using cultured neurons from the mollusk Lymnaea stagnalis found that the presence of this compound significantly increased the proportion of cells that formed functional excitatory synapses. nih.gov This suggests that this compound acts as a crucial signal for the establishment of neural circuits. nih.govnih.gov

In the mature nervous system, retinoid signaling continues to be important for synaptic function and plasticity. frontiersin.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism for learning and memory. frontiersin.org It is well-established that processes like long-term potentiation (LTP) are impaired in animals with vitamin A deficiency. frontiersin.org While much of the research has focused on all-trans-retinoic acid, the ability of 9-cis-RA to activate RXRs is also relevant, as RXRs are obligatory partners for many nuclear receptors active in the brain. frontiersin.org Furthermore, a metabolite of 9-cis-RA, known as 9-cis-13,14-dihydrothis compound, has been identified as a potential endogenous RXR ligand in the mouse brain, and its deficiency is linked to memory deficits, reinforcing the importance of the RXR signaling pathway in cognitive function. plos.org

Table 4: Effects of this compound Signaling on Central Nervous System Function

| CNS Process | Specific Effect | Model/System | Source |

|---|---|---|---|

| Neuronal Differentiation | Required for differentiation of GABAergic neurons. | Mouse Embryo Basal Ganglia | plos.org |

| Synapse Formation | Increases the formation of excitatory synapses. | Cultured Mollusc Neurons (Lymnaea stagnalis) | nih.govnih.gov |

| Synapse Modulation | Modulates electrical synapses in a cell-specific manner. | Cultured Mollusc Neurons (Lymnaea stagnalis) | nih.govnih.gov |

| Synaptic Plasticity | Required for normal long-term potentiation (LTP). | Mouse Hippocampus | frontiersin.org |

| Cognitive Function | A 9-cis-RA metabolite (9CDHRA) acting as an RXR ligand is linked to memory function. | Mice | plos.org |

Role of 9 Cis Retinoic Acid in Pathophysiological Conditions

Oncology and 9-cis-Retinoic Acid

9-cis-Retinoic acid is a pan-agonist for retinoid receptors, binding with high affinity to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov This broad activity allows it to influence a variety of cellular processes that are critical in the development and progression of cancer. nih.gov

Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines

A significant body of research demonstrates that 9-cis-retinoic acid exerts potent anti-proliferative and pro-apoptotic effects across a wide spectrum of cancer cell lines. This compound can inhibit the growth of malignant cells and trigger programmed cell death, a key process for eliminating cancerous cells.

Breast Cancer: In breast cancer cell lines such as MCF-7, 9-cis-retinoic acid has been shown to inhibit cell growth. nih.govwho.int It can also inhibit the growth of antiestrogen-resistant variants. nih.gov This effect is partly achieved by arresting cells in the G1 phase of the cell cycle and down-regulating estrogen receptor mRNA and protein. who.int

Prostate Cancer: Studies on the LNCaP prostate cancer cell line have shown that 9-cis-retinoic acid can arrest cells in the G1 phase, thereby reducing cell mitosis. nih.gov In animal models, it has been shown to reduce the incidence of prostate adenocarcinomas. who.int

Leukemia: In the human promyelocytic leukemia cell line HL-60, 9-cis-retinoic acid decreases cell proliferation and increases apoptosis. nih.gov It has also shown growth inhibitory effects in acute myelocytic leukaemia cells that were resistant to all-trans-retinoic acid. who.int

Neuroblastoma: 9-cis-retinoic acid has been found to inhibit the growth of neuroblastoma cells and is considered more potent than all-trans-retinoic acid in this regard. who.int

Cutaneous T-cell Lymphoma (CTCL): In CTCL cell lines, 9-cis-retinoic acid inhibits proliferation and induces apoptosis in a dose- and time-dependent manner. nih.govmdpi.com

Other Cancers: The growth-inhibitory effects of 9-cis-retinoic acid have also been observed in oral squamous-cell carcinoma and gastric cancer cell lines. who.int

The following table summarizes the anti-proliferative and pro-apoptotic effects of 9-cis-retinoic acid in various cancer cell lines.

| Cancer Type | Cell Line(s) | Key Findings |

| Breast Cancer | MCF-7, LY2 | Inhibits anchorage-independent growth; Arrests cells in G1 phase. nih.govwho.int |

| Prostate Cancer | LNCaP | Arrests cells in G1 phase; Reduces cell mitosis. nih.gov |

| Leukemia | HL-60 | Decreases cell proliferation; Increases apoptosis and cell differentiation. nih.gov |

| Neuroblastoma | Not specified | Inhibits cell growth, more potent than all-trans-retinoic acid. who.int |

| Cutaneous T-cell Lymphoma | HUT78, Myla | Inhibits proliferation; Induces apoptosis. nih.govmdpi.com |

| Gastric Cancer | TMK-1 | Inhibits growth through changes in cell cycle regulators. who.int |

| Oral Squamous Cell Carcinoma | Not specified | Reversible growth inhibitory effect. who.int |

Differentiation Induction in Malignant Cells by 9-cis-Retinoic Acid

A hallmark of cancer is the failure of cells to differentiate properly. 9-cis-Retinoic acid has been shown to induce differentiation in various cancer cells, forcing them to mature and cease proliferation. nih.govoup.com This is a key mechanism of its anticancer activity. oup.com

In acute promyelocytic leukemia (APL), treatment with 9-cis-retinoic acid leads to the differentiation of leukemic cells. nih.govashpublications.org Specifically, in APL-derived cell lines like NB4 and HT93, an ester of 9-cis-retinoic acid induced markers of granulocytic maturation. ashpublications.org This effect is particularly relevant as APL is characterized by a genetic fusion involving the this compound receptor-α (RARα). ashpublications.org The ability of 9-cis-retinoic acid to induce differentiation is also observed in embryonal carcinoma cells, where it can trigger neuronal differentiation, suggesting a role for the 9-cis-retinoic acid/RXR system in this process. nih.gov

Retinoid Resistance Mechanisms in Cancer Treatment and 9-cis-Retinoic Acid

The effectiveness of retinoid therapy can be hampered by the development of resistance. frontiersin.org Molecular mechanisms underlying this resistance can include mutations in retinoid receptors or alterations in this compound metabolism. frontiersin.org Because 9-cis-retinoic acid is a pan-agonist that activates both RAR and RXR receptors, it may circumvent resistance mechanisms that are specific to RAR-selective retinoids. nih.govmdpi.com However, resistance to 9-cis-retinoic acid can still develop, particularly through mechanisms that affect pathways common to both receptor types.

Modulation of Tumor Suppressor Genes by 9-cis-Retinoic Acid (e.g., NKX3.1)

9-cis-Retinoic acid can influence the expression of genes that control cell growth, including tumor suppressor genes. A key example is its effect on the NKX3.1 gene in prostate cancer. nih.gov NKX3.1 is a homeobox gene that is considered a tumor suppressor in the prostate, playing a role in prostate differentiation. nih.govnih.gov

In the LNCaP prostate cancer cell line, treatment with 9-cis-retinoic acid leads to an upregulation of NKX3.1 expression at both the mRNA and protein levels. nih.gov This induction is associated with the arrest of cancer cells in the G1 phase of the cell cycle, thereby reducing mitosis. nih.gov Research has identified a specific region in the NKX3.1 gene promoter that is involved in this regulation by 9-cis-retinoic acid. nih.gov The loss of NKX3.1 function is known to contribute to prostate carcinogenesis, and its reduced expression is seen in early-stage human prostate cancer. nih.govuniprot.org

Immune System Crosstalk in Cancer and 9-cis-Retinoic Acid (e.g., JAK/STAT Pathway Inhibition)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates immune responses, cell proliferation, and apoptosis. frontiersin.orgmdpi.com Dysregulation and hyperactivity of this pathway are implicated in the development and progression of many solid tumors, often linked to increased cell survival and proliferation. researchgate.net

9-cis-Retinoic acid has been shown to inhibit the activation of the JAK/STAT pathway in certain cancer cells. In cutaneous T-cell lymphoma (CTCL) cells, 9-cis-RA significantly decreases the phosphorylation of JAK1, STAT3, and STAT5. nih.gov This inhibition leads to the downregulation of downstream targets like Bcl-xL and cyclin D1, contributing to the anti-proliferative and pro-apoptotic effects of the compound. nih.gov Similarly, this compound amides have been shown to inhibit JAK2/STAT3 activation in lung cancer models, leading to apoptosis. nih.gov

Neurodegenerative Diseases and 9-cis-Retinoic Acid

The influence of 9-cis-retinoic acid extends to the central nervous system, where it shows potential in the context of neurodegenerative diseases. Its mechanisms involve supporting neuronal health and modulating neuroinflammation.

In animal models of Parkinson's disease , early post-treatment with 9-cis-retinoic acid has been shown to reduce the neurodegeneration of dopaminergic neurons. nih.gov It significantly reduced cell death in cultured dopaminergic neurons exposed to a neurotoxin and improved motor behavior in rats. nih.gov The protective effects are more potent than those of all-trans-retinoic acid. nih.gov The administration of this compound is challenging, but novel nanoparticle formulations are being developed to improve its delivery for potential therapeutic use in Parkinson's disease. frontiersin.org

For Alzheimer's disease , intranasal administration of 9-cis-retinoic acid significantly attenuated neuronal dysfunction in a mouse model. mdpi.com It was found to reduce astrocyte activation, neuroinflammation, and amyloid-beta (Aβ) aggregation, leading to a restoration of synaptic deficits. mdpi.com 9-cis-retinoic acid can also work synergistically with agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a heterodimeric partner of RXR, to modulate the immune response of microglia activated by Aβ. mdpi.com

The anti-inflammatory properties of 9-cis-retinoic acid are a key aspect of its neuroprotective potential. It can suppress the inflammatory responses of microglia and astrocytes, the primary immune cells of the brain. nih.gov It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β by these cells. nih.gov This suppression of neuroinflammation may provide a therapeutic avenue for diseases like multiple sclerosis, as well as Alzheimer's and Parkinson's disease. nih.gov

Inflammatory and Autoimmune Disorders and 9-cis-Retinoic Acid

9-cis-Retinoic acid exerts significant modulatory effects on the immune system, suggesting its potential as a therapeutic agent for inflammatory and autoimmune disorders. nih.govmdpi.com Its action is multifaceted, involving the suppression of pro-inflammatory responses in key cells of the central nervous system and the modulation of T-cell differentiation. nih.govnih.gov

In the context of neuroinflammation, which is a hallmark of diseases like multiple sclerosis (MS), 9-cis-RA has been shown to suppress the inflammatory responses of microglia and astrocytes. nih.govresearchgate.net In studies using primary mouse microglia, 9-cis-RA inhibited the production of nitric oxide (NO) and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-12 p40, all of which are implicated in the pathology of MS and its animal model, experimental autoimmune encephalomyelitis (EAE). nih.gov Similarly, in astrocytes, 9-cis-RA inhibited the production of NO and TNF-α. nih.gov This suppression of inflammatory mediators from activated glial cells points to a direct mechanism for dampening CNS inflammation. nih.gov

Beyond the CNS, 9-cis-RA influences systemic immune responses. It can inhibit inflammatory responses in freshly isolated human adherent monocytes, which are key players in the initial response to infection and injury. nih.gov The compound acts through nuclear receptors, primarily RXRs, which can form heterodimers with other receptors like PPARs and LXRs that also regulate inflammation. nih.gov

The role of 9-cis-RA in directing T-cell differentiation is also critical. This compound, in general, is known to influence the balance between different T helper (Th) cell subsets. mdpi.comaai.orgnih.gov Specifically, RXR agonists, including 9-cis-RA, have been shown to favor the development of Th2 cells, which are generally associated with anti-inflammatory responses, while inhibiting Th1 cell differentiation. nih.gov In some contexts, 9-cis-RA has been found to promote the production of the anti-inflammatory cytokine IL-10 and IgA, while reducing IgE, suggesting a modulation of allergic immune responses toward a non-inflammatory state. researchgate.net In mouse models of type 1 diabetes, another autoimmune disease, this compound treatment helped preserve pancreatic β-cells by reducing inflammatory IFN-γ and increasing anti-inflammatory IL-4 levels. mdpi.com

Table 3: Effects of 9-cis-Retinoic Acid on Inflammatory Mediators and Cells

| Cell Type / Model | Effect of 9-cis-RA | Implication | Reference(s) |

|---|---|---|---|

| Primary Mouse Microglia (LPS-stimulated) | Inhibited production of NO, TNF-α, IL-1β, IL-12 p40. | Suppression of neuroinflammatory responses. | nih.gov |

| Primary Mouse Astrocytes (LPS-stimulated) | Inhibited production of NO and TNF-α. | Reduction of glial cell-mediated inflammation. | nih.gov |

| Human Adherent Monocytes | Reduced inflammatory responses to LPS. | Potent modulation of innate immune cell activity. | nih.gov |

| T-cell differentiation studies | Favors development of Th2 cells over Th1 cells. | Shifts immune response towards an anti-inflammatory profile. | nih.gov |

| Mouse model of allergy (ovalbumin) | Reduced specific IgE and promoted IgA production. | Modulation of allergic immune response towards tolerance. | researchgate.net |

| Mouse model of Type 1 Diabetes (STZ-induced) | Reduced IFN-γ and increased IL-4. | Protection against autoimmune destruction of pancreatic β-cells. | mdpi.com |

Metabolic Disorders (e.g., Diabesity) and 9-cis-Retinoic Acid

Research has identified 9-cis-retinoic acid as a pancreas-specific signaling molecule, or autacoid, that plays a role in regulating glucose metabolism and insulin (B600854) secretion. nih.gov Its levels are abnormally high in mouse models of glucose intolerance and obesity, suggesting a link to metabolic disorders like "diabesity," a term used to describe the confluence of diabetes and obesity. nih.gov

Studies using rigorous analytical methods have detected endogenous 9-cis-RA specifically in the mouse pancreas, but not in serum or other tissues. nih.gov Pancreatic levels of 9-cis-RA were found to vary inversely with serum insulin levels; for example, its concentration decreases after feeding or a glucose challenge, when insulin secretion is expected to be high. nih.gov This inverse relationship suggests that 9-cis-RA acts as a negative regulator of insulin release. nih.gov

Indeed, experiments have shown that 9-cis-RA attenuates glucose-stimulated insulin secretion (GSIS) in isolated mouse islets and a rat β-cell line. nih.gov This effect occurs rapidly and is mediated by a reduction in the activities of two key components of the glucose-sensing apparatus in β-cells: the glucose transporter type 2 (Glut2) and the enzyme glucokinase (GK). nih.gov By impairing glucose uptake and phosphorylation, 9-cis-RA leads to reduced ATP production within the β-cell, which in turn diminishes the signal for insulin release. nih.gov

Furthermore, elevated levels of 9-cis-RA are found in mouse models characterized by β-cell hypertrophy and glucose intolerance, including mice with diet-induced obesity (DIO), as well as ob/ob and db/db mice. nih.gov Conversely, mouse models with a reduced number of β-cells have lower levels of pancreatic 9-cis-RA. nih.gov This suggests that in states of insulin resistance and metabolic stress, the overproduction of 9-cis-RA by β-cells could contribute to their dysfunction by chronically suppressing their sensitivity to glucose. nih.gov While RXR agonists, known as rexinoids, are generally considered insulin sensitizers, their effects are often mediated through heterodimerization with PPARs, particularly in adipose tissue. nih.gov The specific role of 9-cis-RA in the pancreas reveals a more complex, tissue-specific function in glucose homeostasis. nih.gov

Table 4: Role of 9-cis-Retinoic Acid in Pancreatic Function and Glucose Metabolism

| Experimental Context | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|

| Mouse Pancreas Analysis | 9-cis-RA is an endogenous, pancreas-specific autacoid. | Its levels vary inversely with serum insulin. | nih.gov |

| Isolated Mouse Islets & Rat β-cell Line | Attenuates glucose-stimulated insulin secretion (GSIS). | Reduces activity of glucose transporter (Glut2) and glucokinase (GK). | nih.gov |

| Mouse Models of Obesity (DIO, ob/ob, db/db) | Pancreatic 9-cis-RA levels are abnormally high. | Correlates with glucose intolerance and β-cell hypertrophy. | nih.gov |

| Glucose Tolerance Test in Mice | Administration of 9-cis-RA or its precursor promotes glucose intolerance. | Reduces insulin release in response to a glucose challenge. | nih.gov |

Lymphedema and 9-cis-Retinoic Acid Therapeutic Potential

9-cis-Retinoic acid has emerged as a promising therapeutic agent for lymphedema, a condition characterized by chronic tissue swelling due to impaired lymphatic function. nih.govposterpresentations.com Research has demonstrated that 9-cis-RA potently promotes lymphangiogenesis—the formation of new lymphatic vessels—and enhances the regeneration of the lymphatic network, offering a potential pharmacological solution for a condition that currently has no approved drug treatments. ahajournals.orgahajournals.org

The therapeutic effect of 9-cis-RA is based on its ability to directly stimulate lymphatic endothelial cells (LECs), the building blocks of lymphatic vessels. nih.govahajournals.org In vitro studies have shown that 9-cis-RA promotes the proliferation, migration, and tube formation of cultured human LECs. nih.govahajournals.orgnih.gov This stimulation is achieved through multiple mechanisms. 9-cis-RA activates fibroblast growth factor (FGF) receptor signaling and regulates the expression of key cell-cycle checkpoint regulators like p27Kip1 and p57Kip2. nih.govahajournals.orgnih.gov These actions are mediated through both genomic (transcription-dependent) and non-genomic (Akt-mediated) pathways. nih.govahajournals.org

The pro-lymphangiogenic effects observed in vitro have been confirmed in various in vivo animal models. nih.govahajournals.org In mouse trachea, Matrigel plug, and cornea pocket assays, 9-cis-RA was found to significantly activate the growth of new lymphatic vessels. nih.govahajournals.org

Crucially, 9-cis-RA has demonstrated strong therapeutic efficacy in preclinical models of secondary lymphedema, which mimics the condition seen in humans after surgery or radiation. nih.govnih.gov In a mouse tail model of surgically induced lymphedema, treatment with 9-cis-RA significantly accelerated the resolution of the swelling by enhancing lymphatic vessel regeneration. nih.govahajournals.orgahajournals.org Similarly, in a more complex mouse hind limb model involving radiation and surgery, 9-cis-RA treatment prevented the development of postsurgical lymphedema, an effect associated with increased lymphatic clearance and higher lymphatic vessel density. nih.gov The mechanism for this action requires functional RXRα in lymphatic endothelial cells, confirming that the therapeutic effect is mediated through the canonical retinoid signaling pathway. aaps1921.org

Table 5: Research Findings on the Therapeutic Potential of 9-cis-Retinoic Acid for Lymphedema

| Study Type | Model | Key Finding(s) | Reference(s) |

|---|---|---|---|

| In Vitro | Cultured Human Lymphatic Endothelial Cells (LECs) | Promotes LEC proliferation, migration, and tube formation. | ahajournals.org, nih.gov, nih.gov |

| In Vivo | Mouse Trachea, Matrigel Plug, and Cornea Assays | Potently activates in vivo lymphangiogenesis. | ahajournals.org, nih.gov |

| In Vivo | Mouse Tail Lymphedema Model | Ameliorates lymphedema by enhancing lymphatic vessel regeneration. | ahajournals.org, nih.gov, ahajournals.org |

| In Vivo | Mouse Hind Limb Postsurgical Lymphedema Model | Prevents postsurgical lymphedema; increases lymphatic drainage and vessel density. | nih.gov |

| Mechanistic Study | Transgenic Mouse Model (LEC-specific RXRα deletion) | Functional RXRα in LECs is necessary for 9-cis-RA to reduce postsurgical lymphedema. | aaps1921.org |

Advanced Research Methodologies and Analytical Approaches for 9 Cis Retinoic Acid Research

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct cellular and molecular effects of 9-cis-retinoic acid, offering insights into its role in cell differentiation, proliferation, and receptor activation.

Cell Culture Systems for 9-cis-Retinoic Acid Studies

A diverse range of cell culture systems has been instrumental in elucidating the multifaceted activities of 9-cis-retinoic acid. These systems allow for detailed analysis of its effects on various cell types under defined conditions.

Human neural stem cells (NSCs) serve as a valuable model for developmental neurotoxicity studies. When H9-derived NSCs are induced to differentiate into a mixed culture of neurons and glia, exposure to 9-cis-retinoic acid promotes glial cell fates over neural differentiation. nih.gov This is evidenced by a concentration-dependent increase in the (astro-)glial marker S100β and a decrease in neural progenitor markers like PAX6 and SOX1. nih.gov Furthermore, high concentrations of 9-cis-retinoic acid disrupt the formation of network-like patterns in these cultures. nih.govmuni.cz

In the realm of cancer research, numerous cell lines have been employed. For instance, in the human promyelocytic leukemia cell line HL-60, 9-cis-retinoic acid treatment leads to decreased cell proliferation, increased differentiation, and apoptosis. nih.gov It also inhibits the growth of human breast cancer cell lines, such as MCF-7 and T47D, and gastric cancer cell lines. nih.govwho.int The growth of Epstein-Barr virus-immortalized lymphoblastoid cell lines is also inhibited by 9-cis-retinoic acid. who.intstemcell.com

Induced pluripotent stem cell (iPSC)-derived models are also gaining prominence. Liver organoids developed from iPSC-derived hepatocytes (iHepatocytes) and hepatic stellate cells (iHSCs) have been used to study liver fibrosis. mdpi.com Treatment with 9-cis-retinoic acid was found to promote iHepatocyte maturity and iHSC quiescence, resulting in a more physiologically relevant model for studying liver disease. mdpi.com

Primary cell cultures are also utilized. Studies on primary mouse microglia and astrocytes have shown that 9-cis-retinoic acid can suppress the production of inflammatory molecules like nitric oxide and certain pro-inflammatory cytokines, suggesting a role in modulating neuroinflammation. nih.gov

Table 1: Examples of Cell Culture Systems in 9-cis-Retinoic Acid Research

| Cell Model | Cell Type/Origin | Key Research Findings with 9-cis-Retinoic Acid |

| H9-derived Neural Stem Cells | Human Embryonic Stem Cell | Promotes glial differentiation over neural fates; disrupts neural network formation. nih.govmuni.cz |

| HL-60 | Human Promyelocytic Leukemia | Decreases proliferation, increases differentiation and apoptosis. nih.gov |

| MCF-7, T47D | Human Breast Cancer | Inhibits anchorage-dependent and -independent growth. nih.govwho.int |

| iPSC-derived Liver Organoids | Human Induced Pluripotent Stem Cells | Promotes hepatocyte maturation and hepatic stellate cell quiescence. mdpi.com |

| Primary Microglia/Astrocytes | Mouse Brain | Inhibits production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). nih.gov |

Reporter Gene Assays for Receptor Activation by 9-cis-Retinoic Acid

Reporter gene assays are a cornerstone for studying the activation of nuclear receptors by ligands like 9-cis-retinoic acid. These assays provide a quantitative measure of receptor-mediated gene transcription.

The most common format utilizes a luciferase reporter gene. In this system, mammalian cells are engineered to express a specific nuclear receptor, such as a retinoic acid receptor (RAR) or retinoid X receptor (RXR). windows.netindigobiosciences.com These cells also contain a reporter plasmid where the luciferase gene is under the control of a promoter containing specific response elements, like the this compound response element (RARE). windows.netjst.go.jphogrefe.com When 9-cis-retinoic acid enters the cell and binds to its receptor, the receptor-ligand complex binds to the RARE, driving the transcription of the luciferase gene. windows.netindigobiosciences.com The resulting light emission upon addition of a substrate is measured by a luminometer, providing a sensitive surrogate for receptor activation. windows.net

These assays are crucial for several applications:

Determining Agonist Activity: They are used to quantify the ability of 9-cis-retinoic acid and other compounds to activate RAR and RXR isoforms. windows.netindigobiosciences.com

Screening for Antagonists: The assay can be run in antagonist mode by exposing the reporter cells to a constant, sub-maximal concentration of an agonist (like 9-cis-retinoic acid) along with test compounds to identify molecules that inhibit receptor activation. windows.net

Characterizing Receptor Specificity: By using cells expressing different receptor isoforms, these assays can determine the binding affinity and activation potential of 9-cis-retinoic acid for specific RARs and RXRs. stemcell.com